molecular formula C13H12S B085690 Benzene, 1-methyl-3-(phenylthio)- CAS No. 13865-48-0

Benzene, 1-methyl-3-(phenylthio)-

Cat. No. B085690
CAS RN: 13865-48-0
M. Wt: 200.3 g/mol
InChI Key: ZJVTUKZKUYWJLL-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-3-(phenylthio)-” is an organic compound with the molecular formula C13H12S . It is a derivative of benzene, where one hydrogen atom of the benzene ring is replaced by a -CH3 (methyl) group and another hydrogen atom is replaced by a -(phenylthio) group .


Synthesis Analysis

The synthesis of benzene derivatives like “Benzene, 1-methyl-3-(phenylthio)-” often involves multiple steps and the order of reactions can change the products produced . For instance, in the synthesis of certain benzene derivatives, two reactions - an acylation and a bromination - are involved . The acylation puts a meta director on the benzene ring, which means the acylation needs to come first . If the reaction order is reversed, an ortho/para directing bromine is added first, leading to different end products .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-3-(phenylthio)-” can be represented by the InChI string: InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, 1-methyl-3-(phenylthio)-” has a molecular weight of 200.299 . It has a boiling point of 582.7 K . More detailed physical and chemical properties were not found in the search results.

properties

IUPAC Name

1-methyl-3-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVTUKZKUYWJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160737
Record name Benzene, 1-methyl-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methyl-3-(phenylthio)-

CAS RN

13865-48-0
Record name Benzene, 1-methyl-3-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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